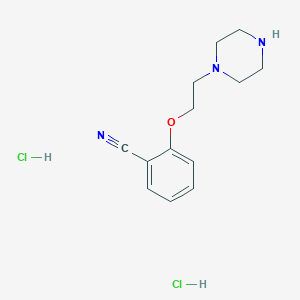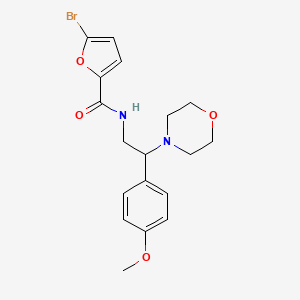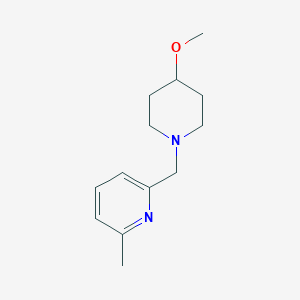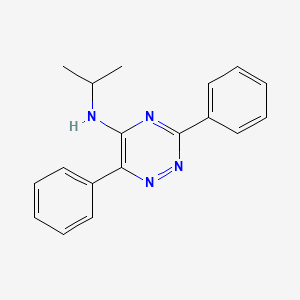
2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
PB28 is synthesized using a variety of chemical methods, including the Buchwald-Hartwig amination reaction and the Ullmann reaction.Molecular Structure Analysis
The molecular formula of PB28 is C13H19Cl2N3O, with a molecular weight of 304.22. The InChI code is 1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H .Physical And Chemical Properties Analysis
PB28 is a white crystalline powder, soluble in water and ethanol, and has a melting point of 205-207°C.科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of compounds related to 2-(2-(Piperazin-1-yl)ethoxy)benzonitrile dihydrochloride and their antimicrobial activity. This research highlighted the potential of these compounds in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Cardiotropic Activity
- Synthesis and Cardiotropic Activity : Mokrov et al. (2019) synthesized derivatives of piperazine, which showed significant antiarrhythmic activity, indicating potential applications in cardiovascular diseases (Mokrov et al., 2019).
Antidepressant Potential
- Synthesis and Antidepressant Activity : Bektaş et al. (2007) synthesized novel triazole derivatives, which included piperazine components. These compounds were tested for antimicrobial activities, and some showed promise as antidepressants (Bektaş et al., 2007).
Receptor Affinity
- Dopamine D(3) Receptor Ligands : Leopoldo et al. (2002) investigated compounds similar to this compound for their affinity to dopamine D(3) receptors, which is crucial in the development of psychiatric medications (Leopoldo et al., 2002).
Antihistaminic Agents
- Synthesis of Antihistaminic Agents : Iemura et al. (1986) researched the synthesis of benzimidazoles with piperazine substituents, which exhibited potent antihistaminic activity, suggesting their use in allergy treatments (Iemura et al., 1986).
Photophysical Studies
- Luminescent Properties and Electron Transfer : Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimides, which could have applications in photophysical studies and materials science (Gan et al., 2003).
Antiviral Applications
- Inhibitors of HCV : Jiang et al. (2020) studied 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives, identifying their significant antiviral activity against Hepatitis C Virus (HCV), showing potential for antiviral drug development (Jiang et al., 2020).
Neuropharmacology
- Learning and Memory Facilitation : Li Ming-zhu (2012) synthesized derivatives of piperazine and tested their effects on learning and memory in mice, indicating neuropharmacological applications (Li Ming-zhu, 2012).
Psychotropic Effects
- Antidepressant and Antianxiety Activity : Kumar et al. (2017) synthesized and evaluated imidazoline derivatives with piperazine components for their antidepressant and antianxiety activities (Kumar et al., 2017).
作用機序
While the exact mechanism of action of PB28 is not clear, it is known to be a potent and selective agonist of the sigma-2 receptor. The sigma-2 receptor is a protein found in the cell membrane that plays a significant role in protein trafficking and cell survival.
Safety and Hazards
特性
IUPAC Name |
2-(2-piperazin-1-ylethoxy)benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c14-11-12-3-1-2-4-13(12)17-10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZXETPBGMFHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)


![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)



![2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2605807.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2605811.png)

![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)